3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid
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Overview
Description
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.294 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclohexylcarbamoyl group, and a dimethyl-acrylic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves several steps. One common synthetic route includes the reaction of cyclohexylamine with acrylonitrile to form 1-cyano-cyclohexylamine. This intermediate is then reacted with dimethyl acetylenedicarboxylate under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves its interaction with specific molecular targets. The cyano group and the carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid can be compared with similar compounds such as:
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-propionic acid: This compound has a similar structure but with a propionic acid moiety instead of an acrylic acid moiety.
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-butyric acid: This compound has a butyric acid moiety, which affects its chemical properties and reactivity.
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-valeric acid: This compound has a valeric acid moiety, leading to differences in its biological activity and applications.
The uniqueness of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(E)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9+ |
InChI Key |
GTJBDXXURSIWBY-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C(/C)\C(=O)O)/C(=O)NC1(CCCCC1)C#N |
Canonical SMILES |
CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N |
Origin of Product |
United States |
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